N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-18-11-20(27-19-6-2-1-5-16(18)19)21(26)24-12-14-7-9-23-17(10-14)15-4-3-8-22-13-15/h1-11,13H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHOBUKFLGXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of bipyridine derivatives with chromene carboxylic acid derivatives. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bipyridine moiety can chelate metal ions, affecting metalloproteins and enzymes . The chromene structure can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromene-based carboxamides and related heterocycles are well-studied for diverse applications. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects: The 2,3'-bipyridine group in the target compound distinguishes it from chlorophenyl- or benzamide-substituted analogs. Bipyridine moieties are known to enhance metal chelation and improve solubility in polar solvents, which may influence bioavailability .
Core Modifications: The pyrimidinone-fused chromene (Compound 4 in ) introduces an additional heterocycle, which could enhance binding to enzymatic pockets (e.g., kinases or topoisomerases) compared to the simpler chromene-carboxamide scaffold .
The antimicrobial and anticancer activities of analogs highlight the versatility of chromene derivatives, though substituent-specific effects dominate functional outcomes .
Research Findings and Hypotheses
- Theoretical Binding Studies : Molecular docking simulations suggest that the bipyridine group in this compound may interact with ATP-binding pockets in kinases via π-π stacking and hydrogen bonding, akin to FDA-approved kinase inhibitors like imatinib .
- Comparative Stability: The absence of electron-withdrawing groups (e.g., cyano or chloro) in the target compound may improve metabolic stability compared to chlorophenyl-substituted analogs, which are prone to oxidative degradation .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and research findings.
Structural Characteristics
The compound features a chromene core, a carboxamide functional group, and a bipyridine moiety. The chromene structure consists of a fused benzopyran ring system, while the bipyridine component introduces additional nitrogen-containing heterocycles. This combination is believed to enhance its biological efficacy compared to other derivatives lacking this specific configuration.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The following table summarizes the biological activities associated with various related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxo-N-(phenyl)-4H-chromene-2-carboxamide | Contains a phenyl group instead of bipyridine | Anticancer activity against various cell lines |
| Benzothiazole derivatives | Incorporates benzothiazole instead of bipyridine | Notable anticancer properties |
| Coumarin derivatives | Similar chromene core but lacks bipyridine | Antimicrobial and anticancer activities |
| This compound | Unique bipyridine and chromene combination | Potential for novel interactions with targets |
Molecular docking studies have been employed to understand the interaction of this compound with specific proteins or enzymes related to cancer progression or microbial resistance. These studies reveal that the compound may inhibit key enzymes involved in tumor growth or bacterial survival.
Additionally, fluorescence studies indicate that structural modifications can impact binding affinity and specificity towards target biomolecules, suggesting a versatile mechanism of action that warrants further investigation.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of N-[2,3'-bipyridin]-4-ylmethyl derivatives on human prostate cancer cell lines (PC3 and DU145). The results demonstrated a dose-dependent decrease in cell viability, particularly in PC3 cells (IC50 values for compound tested were 40.1 µg/mL at 24 hours) . This highlights the compound's potential as an anticancer agent.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives were tested against Gram-positive bacteria with notable minimum inhibitory concentrations (MIC) . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving coupling reactions between appropriate precursors. Key steps typically include:
- Formation of the Chromene Core : Utilizing condensation reactions between phenolic compounds and α,β-unsaturated carbonyls.
- Introduction of the Bipyridine Moiety : Achieved through nucleophilic substitution reactions.
- Carboxamide Functionalization : Finalizing the structure by introducing the carboxamide group via acylation reactions.
These synthetic routes highlight the compound's accessibility for research and development purposes in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
